molecular formula C10H8ClN3S B13796719 1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)- CAS No. 69466-60-0

1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)-

Cat. No.: B13796719
CAS No.: 69466-60-0
M. Wt: 237.71 g/mol
InChI Key: VZWLMFMRSUDPAQ-UHFFFAOYSA-N
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Description

1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)- is a heterocyclic compound that contains a triazine ring substituted with a chlorophenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chlorophenyl-substituted hydrazine with a thiocarbonyl compound under acidic or basic conditions to form the triazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine compounds with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)- depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazine, 5-(phenyl)-3-(methylthio)-
  • 1,2,4-Triazine, 5-(3-chlorophenyl)-3-(ethylthio)-
  • 1,2,4-Triazine, 5-(4-chlorophenyl)-3-(methylthio)-

Uniqueness

1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)- is unique due to the specific substitution pattern on the triazine ring, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group and the methylthio group can impart distinct properties compared to other similar compounds.

Properties

CAS No.

69466-60-0

Molecular Formula

C10H8ClN3S

Molecular Weight

237.71 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-methylsulfanyl-1,2,4-triazine

InChI

InChI=1S/C10H8ClN3S/c1-15-10-13-9(6-12-14-10)7-3-2-4-8(11)5-7/h2-6H,1H3

InChI Key

VZWLMFMRSUDPAQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CN=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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